molecular formula C18H19N3O2S2 B2699810 N-(3-methylphenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide CAS No. 1252901-92-0

N-(3-methylphenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide

Cat. No. B2699810
CAS RN: 1252901-92-0
M. Wt: 373.49
InChI Key: PJDTZICWHDJXOJ-UHFFFAOYSA-N
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Description

N-(3-methylphenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C18H19N3O2S2 and its molecular weight is 373.49. The purity is usually 95%.
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Scientific Research Applications

Dual Enzyme Inhibition

A study highlighted the synthesis of analogues aimed at inhibiting both thymidylate synthase (TS) and dihydrofolate reductase (DHFR), enzymes crucial for DNA synthesis and repair. The compound, along with its analogues, demonstrated potent dual inhibitory activities, marking them as potential candidates for cancer therapy by targeting these enzymes simultaneously (Gangjee, Qiu, Li, & Kisliuk, 2008).

Antitumor Activities

Another aspect of research explored the antitumor potential of new 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives. These compounds displayed potent anticancer activities against various human cancer cell lines, indicating their promise as therapeutic agents for cancer treatment (Hafez & El-Gazzar, 2017).

Crystal Structure Analysis

The crystal structures of certain derivatives were investigated, providing insights into their molecular conformations. These structural analyses are fundamental in understanding the interaction mechanisms of these compounds with biological targets and can inform the design of more effective therapeutic agents (Subasri et al., 2016).

Antimicrobial Activity

Research on pyrimidine-triazole derivatives synthesized from specific key molecules revealed significant antimicrobial activities against selected bacterial and fungal strains. This underscores the potential of these compounds in developing new antimicrobial agents to combat resistant microbial strains (Majithiya & Bheshdadia, 2022).

Quantum Chemical Insight

A study provided quantum chemical insights into the molecular structure and interactions of a novel anti-COVID-19 molecule, highlighting its potential antiviral properties through molecular docking studies. Such research illustrates the broader implications of these compounds in addressing contemporary health crises (Mary et al., 2020).

properties

IUPAC Name

N-(3-methylphenyl)-2-(4-oxo-3-propylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2S2/c1-3-8-21-17(23)16-14(7-9-24-16)20-18(21)25-11-15(22)19-13-6-4-5-12(2)10-13/h4-7,9-10H,3,8,11H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJDTZICWHDJXOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.